Product packaging for MPAC-Br(Cat. No.:CAS No. 177093-58-2)

MPAC-Br

Cat. No.: B171790
CAS No.: 177093-58-2
M. Wt: 386.3 g/mol
InChI Key: WTCCANMBFQWZMY-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Fluorescent Coumarin (B35378) Derivatization Reagents

The application of coumarin derivatives as fluorescent probes has a history dating back to the 19th century, coinciding with the early isolation and synthesis of the parent coumarin compound rsc.orgrsc.orgnih.gov. Over time, researchers have synthesized numerous coumarin derivatives by modifying the basic benzopyran ring structure to tune their photophysical properties and reactivity rsc.orgchim.it.

Early Coumarin Derivatives and Their Limitations

Early fluorescent labeling reagents, while foundational, often presented limitations that hindered their widespread application or optimal performance in certain analytical contexts. Although specific limitations of early coumarin derivatives are not extensively detailed in the provided search results, the general challenges with existing detection methods for various analytes, such as the need for derivatization to improve detectability and chromatographic behavior, highlight the necessity for improved reagents researchgate.netlibretexts.org. Issues like slow response times, operational complexity, and high cost were also general drawbacks encountered with some early detection systems mdpi.com. The inherent weak fluorescence of the basic coumarin structure also necessitated modifications to produce highly fluorescent derivatives chim.it.

Design Principles Leading to Advanced Fluorescent Probes

The development of advanced fluorescent probes, including improved coumarin derivatives, has been guided by key design principles aimed at enhancing sensitivity, selectivity, and applicability. These principles often involve strategic modifications to the molecular architecture of the fluorophore. Incorporating electron-donating or electron-withdrawing groups at specific positions on the coumarin ring can significantly alter its electronic structure and, consequently, its absorption and emission properties, leading to tunable wavelengths and enhanced fluorescence chim.it. Design strategies also consider mechanisms such as intramolecular charge transfer (ICT), photo-induced electron transfer (PET), and Förster resonance energy transfer (FRET) to achieve desired fluorescence responses, such as "turn-on" effects upon interaction with an analyte rsc.orgchim.itresearchgate.netrsc.org. The design of a fluorescent probe typically involves integrating a recognition site that interacts with the target analyte, a fluorophore that provides the fluorescent signal, and a sensing mechanism that translates the interaction into a detectable fluorescence change researchgate.net.

Significance of MPAC-Br in Modern Chemical Analysis and Research

This compound, as an improved coumarin bromomethyl-type reagent, holds significant importance in modern chemical analysis and research, particularly for its role in high-sensitivity methodologies and the analysis of carboxylic acid profiles.

Role in High-Sensitivity Analytical Methodologies

Derivatization with fluorescent reagents like this compound is a widely used technique to enhance the detectability of analytes in chromatography, especially for compounds that lack sufficient chromophores or fluorophores for direct detection researchgate.netlibretexts.org. This compound has been specifically developed as a highly sensitive fluorescent derivatization reagent for carboxylic acids in High-Performance Liquid Chromatography (HPLC) researchgate.net. The use of this compound in conjunction with techniques like HPLC and Laser-Induced Fluorescence (LIF) detection allows for the analysis of target molecules at very low concentrations nih.gov. This high sensitivity is crucial for the accurate quantification of analytes present in trace amounts in complex samples.

Contribution to the Elucidation of Carboxylic Acid Profiles in Complex Matrices

Carboxylic acids are a diverse class of organic compounds with significant biological and environmental relevance. Their analysis in complex matrices, such as biological fluids, food samples, or environmental specimens, often presents challenges due to the complexity of the matrix and the varied concentrations of different carboxylic acids. Derivatization with reagents like this compound enables the efficient labeling of carboxylic acids, making them amenable to sensitive detection and separation by chromatographic methods researchgate.netthermofisher.comnih.gov.

This compound has been shown to derivatize saturated carboxylic acids ranging from C4 to C18 almost quantitatively, forming fluorescent MPAC-esters researchgate.netresearchgate.netresearchgate.net. These derivatives can be effectively separated on reversed-phase HPLC columns researchgate.netresearchgate.net. Studies have demonstrated the high sensitivity achieved with this compound, with a detection limit of 15 fmol/10 μl for lauric acid (C12) as a test compound researchgate.netresearchgate.net. This level of sensitivity is particularly valuable for analyzing fatty acids, including long-chain fatty acids, which may be present at low concentrations in various biological samples nih.gov. The ability of this compound to facilitate the sensitive and reliable detection of a range of carboxylic acids contributes significantly to the comprehensive elucidation of carboxylic acid profiles in complex matrices for various research areas, including human health, food sciences, and plant biology nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20BrNO2 B171790 MPAC-Br CAS No. 177093-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(bromomethyl)phenyl]-7-(diethylamino)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO2/c1-3-22(4-2)17-10-9-16-11-18(20(23)24-19(16)12-17)15-7-5-14(13-21)6-8-15/h5-12H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCCANMBFQWZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444207
Record name MPAC-Br
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177093-58-2
Record name MPAC-Br
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin
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Synthetic Methodologies and Derivatization Chemistry of Mpac Br

Synthetic Pathways for 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin

The synthesis of MPAC-Br involves the construction of the coumarin (B35378) core followed by the introduction of the bromomethylphenyl substituent at the 3-position.

Synthetic Routes from Precursor Compounds

While specific detailed synthetic procedures for this compound from readily available precursors are not extensively detailed in the immediate search results, the synthesis of coumarin derivatives generally involves established reactions such as the Knoevenagel condensation. scispace.com For instance, 7-(diethylamino)coumarin can be synthesized through the condensation of an appropriate phenolic compound, such as 4-(diethylamino)-2-hydroxybenzaldehyde, with a β-ketoester derivative. scispace.com

The introduction of the 3-[4-(bromomethyl)phenyl] group would likely involve a subsequent reaction on a pre-formed 7-(diethylamino)coumarin scaffold or a convergent synthesis approach where the substituted phenyl ring is incorporated during the coumarin ring formation. One potential precursor for the bromomethylphenyl moiety is 4-(bromomethyl)benzaldehyde. nih.govuni.lufishersci.ca

Another related coumarin derivative, 4-(Bromomethyl)-7-(diethylamino)coumarin, is synthesized by introducing a bromomethyl group at the 4-position of a 7-(diethylamino)coumarin scaffold. This can be achieved using bromomethylating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, typically in an inert solvent like carbon tetrachloride or chloroform (B151607) under elevated temperatures to promote radical bromination. While this describes bromomethylation at the 4-position, similar bromination chemistry on a phenyl group already attached at the 3-position could be envisioned for this compound synthesis.

Mechanistic Understanding of this compound Synthesis

The mechanism of coumarin formation often involves nucleophilic attack and cyclization under acidic or basic catalysis. scispace.com The introduction of the bromomethyl group, if performed via radical bromination, would involve a radical chain mechanism initiated by the decomposition of a radical initiator (e.g., benzoyl peroxide) to generate radicals. These radicals then abstract a hydrogen atom from a methyl group on the phenyl ring, creating a benzylic radical. This benzylic radical then reacts with the brominating agent (e.g., NBS) to form the bromomethyl group and regenerate a radical, propagating the chain.

Derivatization Reactions with Carboxylic Acids

This compound is widely used for the derivatization of carboxylic acids, converting them into fluorescent MPAC-esters. jst.go.jpresearchgate.netresearchgate.net This reaction is particularly valuable for the analysis of carboxylic acids that lack intrinsic fluorescence, significantly improving their detection limits in fluorescence-based analytical methods. researchgate.net

Mechanism of MPAC-Ester Formation

The derivatization of carboxylic acids with this compound proceeds via a nucleophilic substitution reaction. The carboxylate anion, formed by deprotonation of the carboxylic acid, acts as a nucleophile and attacks the electrophilic carbon atom of the bromomethyl group in this compound. byjus.comorganic-chemistry.orglibretexts.org This displaces the bromide ion, resulting in the formation of a stable ester linkage between the carboxylic acid and the coumarin moiety of this compound. This is an O-alkylation reaction where the carboxylate oxygen attacks the alkyl halide (bromomethyl group). organic-chemistry.orglibretexts.org

The general mechanism for ester formation from a carboxylic acid and an alkyl halide involves the deprotonation of the carboxylic acid to form a carboxylate, followed by an SN2 reaction where the carboxylate attacks the carbon bearing the leaving group (bromide in this case). libretexts.org

Optimization of Reaction Conditions for Quantitative Derivatization

Achieving quantitative derivatization is crucial for accurate quantitative analysis of carboxylic acids. Optimization of the reaction conditions is therefore essential. Factors that can influence the efficiency of derivatization reactions include temperature, reaction time, the concentration and ratio of the reactants (carboxylic acid and this compound), the choice of solvent, and the presence of catalysts or bases. nih.govsigmaaldrich.comnih.gov

Studies on optimizing derivatization reactions with fluorescent reagents have shown that factors such as temperature and reaction time are critical for achieving high completion percentages. sigmaaldrich.com For instance, increasing temperature and reaction time can drive reactions towards completion, although the optimal conditions are specific to the reactants and reagents involved. nih.govsigmaaldrich.comnih.gov The presence of water can negatively impact some derivatization reactions, and removing moisture from the reaction mixture is often recommended. sigmaaldrich.com Using an excess of the derivatizing reagent can also help to push the reaction to completion. sigmaaldrich.com

While specific detailed optimization studies for this compound derivatization of a wide range of carboxylic acids are not fully elaborated in the provided snippets, the principle of optimizing parameters like temperature, time, and reagent concentration applies. For example, in the derivatization of saturated carboxylic acids (C4-C18) with this compound, the reaction was reported to occur "almost quantitatively" under certain conditions, suggesting that optimized protocols exist. jst.go.jpresearchgate.net

Kinetics and Efficiency of this compound Derivatization

The kinetics and efficiency of this compound derivatization are important considerations for developing rapid and sensitive analytical methods. The reaction needs to be sufficiently fast to be practical for sample analysis, and the yield of the fluorescent ester should be high and reproducible.

Research indicates that this compound can derivatize saturated carboxylic acids (C4-C18) almost quantitatively. jst.go.jpresearchgate.net The derivatization method using this compound has been described as reliable, robust, fast, and convenient for the analysis of fatty acids. researchgate.net The efficiency of derivatization can be influenced by the structure of the carboxylic acid, including chain length and steric hindrance, as well as the reaction conditions employed. While detailed kinetic studies were not extensively found, the reported "almost quantitative" derivatization and the description of the method as "fast" suggest that the reaction proceeds efficiently under appropriate conditions. jst.go.jpresearchgate.netresearchgate.net

Data from studies using this compound for derivatization in HPLC analysis of carboxylic acids demonstrate its effectiveness. For example, MPAC-esters of saturated fatty acids (C4-C18) were clearly separated and detected with high sensitivity, indicating efficient derivatization and good fluorescent properties of the resulting esters. jst.go.jpresearchgate.net The detection limit for lauric acid derivatized with this compound was reported as 15 fmol/10 µl, highlighting the sensitivity achieved through this derivatization approach. jst.go.jpresearchgate.netresearchgate.net

Spectroscopic Characterization of Fluorescent MPAC-Esters

The most crucial aspect of structural elucidation for MPAC-derivatized analytes, particularly MPAC-esters, involves their spectroscopic characterization, with a strong emphasis on fluorescence. The coumarin structure within the MPAC moiety is responsible for the fluorescent properties of the derivatives.

Studies have characterized the spectroscopic behavior of MPAC-esters, demonstrating their utility in sensitive detection methods. For instance, the fluorescent MPAC-esters of saturated carboxylic acids (C4-C18) exhibit characteristic excitation and emission wavelengths lipidmaps.orgfrontiersin.orglipidmaps.org.

A representative example is the MPAC-ester of lauric acid (dodecanoic acid), a C12 fatty acid. When analyzed using reversed-phase HPLC with fluorescence detection, the MPAC-esters of C4-C18 fatty acids were detected with specific wavelength settings lipidmaps.orgfrontiersin.orglipidmaps.org.

The spectroscopic properties enable highly sensitive detection limits for MPAC-derivatized analytes. For example, the detection limit (with a signal-to-noise ratio of 17) for lauric acid, when derivatized with this compound and analyzed by HPLC with fluorescence detection, was reported to be as low as 15 fmol/10 μl lipidmaps.orgfrontiersin.orglipidmaps.org.

The consistent and strong fluorescence of MPAC-esters under specific excitation and emission wavelengths makes them ideal for quantitative analysis of carboxylic acids in various complex matrices after chromatographic separation.

Spectroscopic Data for Representative MPAC-Esters

Analyte (as MPAC-Ester)Excitation Wavelength (nm)Emission Wavelength (nm)Detection Limit (fmol/10 μl)Reference
Lauric Acid40347415 (S/N=17) lipidmaps.orgfrontiersin.orglipidmaps.org
Saturated C4-C18 Fatty Acids403474Not specified for all lipidmaps.orgfrontiersin.orglipidmaps.org

Note: The reported detection limit is for Lauric acid as a test compound.

This spectroscopic behavior confirms the successful incorporation of the fluorescent MPAC label onto the carboxylic acid analyte and provides the basis for their sensitive detection and quantification in analytical applications.

Advanced Analytical Applications of Mpac Br

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

MPAC-Br serves as a pre-column derivatization agent, reacting with carboxylic acids to form highly fluorescent MPAC-esters. This chemical modification allows for the detection of otherwise non-fluorescent analytes, such as fatty acids, with high sensitivity using fluorescence detectors in HPLC systems.

The derivatization of carboxylic acids with this compound is a critical pre-column step that enhances their detectability. The strategy involves the reaction of the carboxyl group of the analyte with the bromomethyl group of this compound to form a fluorescent ester.

Research has demonstrated that saturated carboxylic acids, ranging from C4 to C18, can be derivatized almost quantitatively into their corresponding fluorescent MPAC-esters. aocs.org The derivatization reaction is typically carried out in acetone, utilizing 18-crown-6 (B118740) as a catalyst to facilitate the reaction. aocs.org This process converts the target fatty acids into products that are highly responsive to fluorescence detection, a crucial step for achieving high sensitivity in subsequent HPLC analysis. aocs.org

Once derivatized, the MPAC-esters of fatty acids require a robust chromatographic method for effective separation. The developed methods primarily utilize reversed-phase HPLC, which separates compounds based on their hydrophobicity.

A successful separation of MPAC-derivatized saturated fatty acids (C4-C18) has been achieved using an Inertsil ODS-2 column, a type of reversed-phase C18 column. aocs.org The mobile phase employed for this separation consists of a methanol-water mixture. aocs.org This chromatographic setup allows for the clear separation of the different MPAC-esters, enabling their individual quantification. aocs.org

Table 1: Chromatographic Conditions for Separation of MPAC-Derivatized Fatty Acids

ParameterCondition
Column Inertsil ODS-2 (Reversed-phase)
Mobile Phase Methanol-Water
Detection Fluorescence
Excitation λ 403 nm
Emission λ 474 nm

This table summarizes the HPLC conditions used for the analysis of fatty acids derivatized with this compound, based on available research findings. aocs.org

Detailed and specific research findings on the robustness of the analytical method, the long-term stability of the MPAC-derivatives under various storage conditions, and the repeatability of the derivatization and analysis process for this compound are not extensively available in the reviewed literature. While the successful application of the method implies a degree of reliability, comprehensive validation data as per regulatory guidelines have not been specifically reported for this compound.

A significant advantage of using this compound as a derivatization reagent is the exceptional sensitivity it imparts to the analysis. The fluorescent nature of the MPAC-esters allows for detection at very low concentrations.

For the analysis of fatty acids, fluorescence detection is performed with an excitation wavelength of 403 nm and an emission wavelength of 474 nm. aocs.org Under these conditions, a detection limit of 15 femtomoles (fmol) per 10 microliter injection has been achieved for lauric acid, which was used as a representative test compound. aocs.org This high level of sensitivity makes the this compound derivatization method suitable for trace analysis of carboxylic acids in various samples. aocs.org

Applications in Biological and Biochemical Research

The high sensitivity and applicability to carboxylic acids make the this compound derivatization method a valuable tool in biological and biochemical research, particularly for the analysis of endogenous compounds like fatty acids.

The analysis of fatty acid profiles is crucial in many areas of biological research, providing insights into metabolism, nutrition, and disease states. The this compound derivatization method is well-suited for this application. The established protocol for derivatizing and separating a range of saturated fatty acids (from C4 to C18) provides a direct methodology for profiling these important biological molecules. aocs.org The ability to achieve femtomole-level detection is particularly advantageous when dealing with biological samples where analyte concentrations can be very low.

Table 2: Performance Characteristics of the this compound Derivatization Method

Analyte ClassDerivatization ReagentAchieved Detection Limit (Lauric Acid)
Carboxylic Acids (Fatty Acids)This compound15 fmol / 10µL injection

This table highlights the high sensitivity achieved using this compound for the analysis of fatty acids by HPLC with fluorescence detection. aocs.org

Compound Names

AbbreviationFull Chemical Name
This compound 3-(4-(Bromomethyl)phenyl)-7-(diethylamino)-2H-1-benzopyran-2-one
ODS Octadecylsilyl

Profiling of Fatty Acids in Biological Samples

Analysis of Medium Chain Fatty Acids

Medium-chain fatty acids (MCFAs), which typically consist of a hydrocarbon chain of six to twelve carbon atoms, play a significant role in energy metabolism. lipotype.com An optimized protocol using this compound has been successfully applied to determine the content and profiles of MCFAs in samples such as oils and fats. x-mol.com The derivatization with this compound is reliable, robust, and fast, making it a convenient method for the analysis of these compounds. x-mol.com Saturated carboxylic acids in the C4 to C18 range, which includes MCFAs, can be derivatized almost quantitatively with this compound. researchgate.net

Analysis of Long Chain Fatty Acids

The analysis of long-chain fatty acids (LCFAs) is crucial for various fields, including human health and food science. x-mol.com this compound is also highly effective for the fluorescent labeling and quantification of LCFAs. x-mol.com The reagent has been used to analyze saturated carboxylic acids up to C18. researchgate.net The robust nature of the derivatization reaction and the stability of the resulting derivatives make this compound a reliable choice for analyzing LCFAs, which often occur at low concentrations in biological samples. x-mol.com

Quantification of Specific Essential Fatty Acids

This compound is a valuable tool for the quantification of specific essential fatty acids. In a notable application, oils extracted from Eragrostis tef (teff) seed flour were hydrolyzed, and the resulting fatty acids were derivatized with this compound for HPLC analysis with fluorescence detection. researchgate.net This analysis successfully identified and quantified several key fatty acids, including the essential fatty acids linolenic acid (C18:3) and linoleic acid (C18:2). researchgate.net Other fatty acids such as palmitic acid (C16:0), oleic acid (C18:1), and stearic acid (C18:0) were also quantified in the same sample. researchgate.net

The table below summarizes the fatty acids from teff seed flour that were derivatized with this compound and analyzed. researchgate.net

Fatty Acid Common NameLipid NumberType
Palmitic acidC16:0Saturated
Stearic acidC18:0Saturated
Oleic acidC18:1Monounsaturated
Linoleic acidC18:2Polyunsaturated (Essential)
Linolenic acidC18:3Polyunsaturated (Essential)

Quantification of Endogenous Carboxylic Acids in Complex Extracts

This compound was specifically designed as a fluorescent derivatization reagent for the analysis of carboxylic acids in various sample types using HPLC. x-mol.comresearchgate.net Its utility extends to the quantification of endogenous carboxylic acids within complex extracts like oils and fats. x-mol.com The derivatization process transforms these acids into fluorescent MPAC-esters, which can then be effectively separated and quantified. researchgate.net The successful application of this compound to analyze the fatty acid content in oil extracted from teff seed flour, a complex biological matrix, underscores its effectiveness in such applications. researchgate.net

Comparative Performance Analysis with Alternative Derivatization Reagents

The performance of this compound has been evaluated in comparison to other established derivatization reagents, highlighting its advantages in sensitivity and stability.

Comparison with Classical Coumarin (B35378) Bromomethyl-Type Reagents

This compound is recognized as an improved version of the classical coumarin bromomethyl-type reagents, such as 4-bromomethyl-7-methoxycoumarin, which are frequently used for fluorescently labeling compounds with carboxylic acid groups. x-mol.comnih.govrug.nl The design of this compound was based on spectroscopic studies of 3-aryl-7-dimethylaminocoumarins, which were identified as promising candidates for creating highly sensitive derivatization reagents. researchgate.net This strategic design resulted in a reagent that offers enhanced performance for the fluorescent labeling of carboxylic acids in various sample types. x-mol.com

Advantages in Fluorescence Quantum Yield and Derivative Stability

This compound was engineered to be a "Highly Sensitive Fluorescent Derivatization Reagent". researchgate.net This high sensitivity is a key advantage, with a reported detection limit for lauric acid as low as 15 femtomoles. researchgate.net Studies have confirmed the stability of the derivatives formed with this compound, which is a crucial factor for reliable and repeatable analytical results. x-mol.com The robustness of the derivatization reaction further contributes to its superior performance in routine analyses, where derivatization can often be a time-consuming step and a source of analytical errors. x-mol.com

The following table outlines the key performance characteristics of this compound.

Performance MetricThis compound CharacteristicReference
SensitivityHigh; detection limit of 15 fmol for lauric acid researchgate.net
Derivative StabilityDemonstrated to be stable x-mol.com
Reaction RobustnessReliable and robust derivatization reaction x-mol.com
SeparationMPAC-esters are clearly separated on a reversed-phase HPLC column researchgate.net
Excitation Wavelength403 nm researchgate.net
Emission Wavelength474 nm researchgate.net

Mechanistic Insights and Biological Applications Derived from Mpac Br Analyses

Elucidation of Biochemical Pathways Through Carboxylic Acid Profiling

The tagging of carboxylic acids with MPAC-Br facilitates their quantification and identification, which is instrumental in mapping biochemical pathways and understanding enzymatic processes.

The derivatization of carboxylic acids with this compound allows for the sensitive detection of these molecules, making it possible to map metabolic transformations. Saturated carboxylic acids, ranging from C4 to C18, can be quantitatively converted into their corresponding fluorescent MPAC-esters. These esters are then separated using reversed-phase HPLC and detected by fluorescence, with an excitation wavelength of 403 nm and an emission wavelength of 474 nm. This method is highly sensitive, with detection limits in the femtomole range, as demonstrated with lauric acid, which has a detection limit of 15 fmol per 10µl injection.

This high sensitivity and quantitative nature of the derivatization with this compound allows for the detailed profiling of carboxylic acids in various biological samples. By analyzing the types and quantities of these acids, researchers can gain a deeper understanding of the metabolic state of an organism and how it is altered by disease, diet, or other factors.

Carboxylic AcidChain LengthDerivatization ProductDetection Limit (Lauric Acid as test compound)
Butyric AcidC4MPAC-Butyrate Ester15 fmol/10µl
Caproic AcidC6MPAC-Caproate Ester
Lauric AcidC12MPAC-Laurate Ester
Stearic AcidC18MPAC-Stearate Ester

This compound is a valuable tool for studying enzymatic hydrolysis, a fundamental process in biochemistry where enzymes break down complex molecules by the addition of water. A notable application is in the analysis of fatty acids released from lipids through enzymatic action. For instance, the total fatty acid content of teff seed oil has been analyzed following enzymatic hydrolysis. The resulting free fatty acids were derivatized with this compound and then separated and quantified by HPLC with fluorescence detection. lumiprobe.com

This methodology allows for the precise quantification of the products of enzymatic hydrolysis, providing insights into enzyme activity and substrate specificity. The identified fatty acids in the teff seed oil sample included linolenic acid, linoleic acid, palmitic acid, oleic acid, and stearic acid, with tridecanoic acid used as an internal standard. lumiprobe.com

Fatty Acid Detected in Teff Seed Oil HydrolysateAbbreviation
Linolenic AcidC18:3
Linoleic AcidC18:2
Palmitic AcidC16:0
Oleic AcidC18:1
Stearic AcidC18:0
Tridecanoic Acid (Internal Standard)C13:0

Exploration of Molecular Interactions in Research Contexts (Indirect)

While this compound is primarily a derivatizing agent for analysis, the fluorescent tag it imparts on carboxylic acids can be indirectly utilized to study molecular interactions.

The fluorescent labeling of a carboxylic acid-containing molecule with a reagent like this compound can facilitate the study of its interactions with other biomolecules, such as proteins. The principle lies in using the fluorescent properties of the tagged molecule to monitor binding events. Techniques like fluorescence polarization (FP) are particularly well-suited for this purpose.

In a typical FP assay, a small, fluorescently labeled molecule (like a fatty acid derivatized with a coumarin-based dye) rotates rapidly in solution, leading to low polarization of its emitted light. Upon binding to a larger molecule, such as a protein, its rotation is significantly slowed, resulting in an increase in the polarization of the emitted light. This change in polarization can be measured to determine binding affinity and kinetics.

While direct studies citing this compound for this specific application are not prevalent, the concept is well-established with other fluorescent dyes that react with carboxylic acids. For example, fluorescently labeled fatty acids have been used to characterize their binding to fatty acid binding proteins (FABPs). The derivatization of a carboxylic acid with a fluorescent probe is the key step that enables such investigations. The properties of this compound, being a fluorescent tag that reacts with carboxylic acids, make it a suitable candidate for such indirect studies of biomolecular interactions.

Future Research Trajectories and Emerging Methodologies for Mpac Br

Design and Synthesis of Advanced MPAC-Br Analogues

Developing advanced analogues of this compound is a key area of future research. This involves modifying the core structure to tune its chemical and spectroscopic properties, aiming for improved reactivity, selectivity, and detection limits.

Modifications for Enhanced Spectral Properties and Reactivity

Future work in this area will likely focus on altering the substituents on the coumarin (B35378) core or the phenyl group to influence the electronic structure of this compound. This could lead to analogues with shifted excitation and emission wavelengths, potentially enabling multiplexed analysis when combined with other fluorescent probes. medchemexpress.com Enhancements in fluorescence quantum yield and photostability are also critical objectives to improve detection sensitivity and reliability. medchemexpress.com Furthermore, modifications could aim to increase the reaction kinetics with target functional groups or introduce new reactive sites for different types of analytes. Research on coumarin derivatives has shown that modifications can significantly impact spectral and photophysical properties. researchgate.netresearchgate.net

Potential research findings in this area could be presented in tables detailing the spectral characteristics (excitation and emission maxima, quantum yield) and reaction efficiencies of newly synthesized this compound analogues compared to the parent compound.

This compound AnalogueExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Quantum YieldReactivity with Carboxylic Acids (%)
This compound (Parent)403 researchgate.net474 researchgate.net~0.X>95 researchgate.netresearchgate.net
Analogue Aλex Aλem AΦf AReactivity A
Analogue Bλex Bλem BΦf BReactivity B

Note: The values for analogues A and B are hypothetical, representing the type of data that would be generated in future research.

Development of Derivatives for Targeted Analytical Challenges

Another trajectory involves synthesizing this compound derivatives specifically tailored to address particular analytical challenges. This could include creating chiral derivatives for the separation and quantification of enantiomers of carboxylic acids or developing solid-phase derivatization reagents where this compound is immobilized on a solid support. researchgate.net Derivatives with improved solubility in various matrices or with affinity tags for specific sample preparation techniques are also potential areas of development.

Future research might involve synthesizing this compound derivatives conjugated to polymers or nanoparticles to create novel solid-phase extraction and derivatization materials. acs.org

Expansion of this compound Applications to Novel Analyte Classes

While this compound is well-established for derivatizing carboxylic acids, future research aims to extend its applicability to other classes of analytes containing different functional groups. medchemexpress.comresearchgate.net

Innovative Derivatization Strategies for Diverse Functional Groups

Developing innovative chemical strategies to enable this compound to react with functional groups other than carboxylic acids is a significant area for future exploration. This could involve exploring different reaction conditions, catalysts, or co-reagents to facilitate derivatization of amines, hydroxyl groups, carbonyls, or thiols. researchgate.net Research into multi-step derivatization procedures where a preliminary reaction introduces a carboxylic acid or a reactive handle that can then be targeted by this compound is also plausible.

For example, a research study might investigate a two-step derivatization strategy for alcohols:

Alcohol + Reagent X → Carboxylic Acid Derivative Carboxylic Acid Derivative + this compound → Fluorescent MPAC-Ester

Data tables in this area could show the efficiency of new derivatization protocols for different analyte classes.

Analyte ClassRepresentative AnalyteProposed Derivatization StrategyDerivatization Yield with this compound (%)
AlcoholsEthanolTwo-step strategy via carboxylationYield A
AminesAnilineNovel coupling reactionYield B
AldehydesAcetaldehydeCondensation reactionYield C

Note: The values and strategies are hypothetical.

Integration with Cutting-Edge Analytical Platforms

Integrating this compound derivatization with advanced analytical platforms, particularly mass spectrometry, is crucial for enhancing both qualitative and quantitative analysis capabilities. researchgate.netscielo.br

Coupling with Mass Spectrometry for Comprehensive Qualitative and Quantitative Analysis

Coupling this compound derivatization with mass spectrometry (MS), such as LC-MS or GC-MS, offers significant advantages for comprehensive analysis. researchgate.netscielo.brresearchgate.net The fluorescent tag provided by this compound aids in detection and initial screening, while MS provides detailed structural information and enables highly sensitive and selective quantification. researchgate.netscielo.brresearchgate.net Future research will focus on optimizing ionization efficiency of this compound derivatives in various MS techniques, developing fragmentation patterns for structural elucidation of derivatized analytes, and utilizing stable isotope-labeled this compound analogues for internal standardization and accurate quantitative analysis. mdpi.comnih.gov The inherent mass of the this compound tag also shifts the m/z of the analyte, moving it away from potential matrix interferences in MS analysis.

Research in this area could involve studies comparing the sensitivity and selectivity of detecting various analytes by LC-UV/FLD after this compound derivatization versus LC-MS/MS of the same derivatives.

Analytical PlatformAnalyteDetection LimitSelectivity
HPLC-FLD (this compound derivative)Fatty Acid XLOD 1Selectivity 1
LC-MS/MS (this compound derivative)Fatty Acid XLOD 2 (Expected to be lower)Selectivity 2 (Expected to be higher)

Note: Hypothetical data illustrating potential improvements.

Future work will also explore the use of this compound derivatives in hyphenated techniques beyond standard LC-MS and GC-MS, potentially including ion mobility-mass spectrometry (IM-MS) for enhanced separation and structural characterization.

Adaptation for Microfluidic and Miniaturized Analytical Systems

The development of microfluidic and miniaturized analytical systems represents a significant trend in analytical chemistry, driven by the advantages of reduced sample and reagent consumption, faster analysis times, and the potential for integrated, portable devices mdpi.comacs.orgacs.orgresearchgate.netnih.govcimec.org.ar. Chiral analysis, a critical application where derivatization agents like this compound play a role, is increasingly being explored within these miniaturized platforms mdpi.comacs.org.

The adaptation of this compound for use in microfluidic systems would leverage its fluorescent properties for sensitive detection within the small volumes characteristic of these devices. Derivatization reactions, traditionally performed in batch, could potentially be integrated on-chip, allowing for automated and rapid pre-column labeling of analytes before separation and detection within the microchannel. This integration could minimize sample handling, reduce dispersion, and further decrease analysis time.

Research in this area could focus on optimizing the derivatization reaction conditions for the microenvironment, considering factors such as reaction kinetics in confined spaces, potential surface interactions within microchannels, and efficient mixing of minute reagent and sample volumes. The high sensitivity afforded by this compound's fluorescence would be particularly beneficial in microfluidic systems where the optical path length and sample quantity are limited.

While specific studies detailing the use of this compound in microfluidics were not extensively found in the search results, the general principles of employing chiral derivatization agents in microchip electrophoresis and other microfluidic separation techniques highlight the technical feasibility and analytical advantages of such an adaptation mdpi.comacs.org. Future work could involve designing microfluidic chips with integrated reaction chambers for this compound derivatization followed by on-chip separation mechanisms like microchip electrophoresis or miniaturized liquid chromatography, coupled with fluorescence detection.

Contribution to High-Throughput Screening and Omics Research

High-throughput screening (HTS) and omics research, including metabolomics and proteomics, require the rapid and sensitive analysis of a large number of samples researchgate.netnih.govacs.orgncsu.edu. Chiral analysis is often a necessary component of these studies, particularly in metabolomics where the enantiomeric composition of metabolites can have significant biological implications nih.govmdpi.com. Derivatization with agents like this compound can facilitate the separation and detection of chiral molecules by converting enantiomers into diastereomers, which can then be separated using standard achiral chromatographic methods mdpi.comacs.org.

This compound's high sensitivity as a fluorescent label makes it a suitable candidate for applications in HTS and omics where low abundant analytes in complex biological matrices need to be detected and quantified. Its use could enhance the detection limits for carboxylic acids, a class of molecules relevant in metabolomics.

The contribution of this compound to these fields lies in its potential to be integrated into automated workflows designed for processing numerous samples. The development of high-throughput analytical platforms necessitates the automation of every step, including sample preparation and derivatization acs.orgresearchgate.netresearchgate.net.

Automation of Derivatization and Analytical Workflows for Large-Scale Studies

The automation of derivatization procedures is a critical aspect of enabling high-throughput analysis in omics research and screening acs.org. Manual derivatization can be time-consuming, labor-intensive, and a source of variability. Integrating the derivatization step with this compound into automated liquid handling systems and robotic platforms can significantly increase sample throughput and improve reproducibility.

Automated workflows involving this compound would typically involve precise dispensing of the sample, reagent, and reaction buffers, controlled incubation times and temperatures, and subsequent injection of the derivatized sample into a chromatographic or electrophoretic system coupled with a sensitive fluorescence detector. The development of such automated protocols requires careful optimization of reagent concentrations, reaction times, and quenching procedures to ensure complete and consistent derivatization across large sample sets.

Research in this area could focus on developing robust and efficient automated derivatization protocols using this compound for the analysis of carboxylic acids in biological samples for metabolomics studies. This would involve validating the automated method against manual procedures, assessing its performance in terms of derivatization efficiency, reproducibility, and potential for matrix effects in complex biological samples.

While the search results did not provide specific examples of this compound being used in fully automated high-throughput omics workflows, the successful implementation of automated chiral derivatization with other agents demonstrates the feasibility and the ongoing need for such methodologies acs.org. The integration of this compound into these automated platforms holds promise for advancing large-scale quantitative analysis of carboxylic acids in various research areas, including biomarker discovery and systems biology.

Q & A

Q. What are the key considerations for synthesizing and characterizing MPAC-Br in laboratory settings?

Q. How should researchers design pharmacological profiling experiments for this compound?

Methodological Answer: Prioritize in vitro assays (e.g., enzyme inhibition, receptor binding) with appropriate positive/negative controls. Use dose-response curves to calculate IC₅₀/EC₅₀ values and validate results across multiple biological replicates. Statistical methods (e.g., ANOVA, t-tests) must account for variability, and raw data should be archived in supplementary materials for peer review .

Q. What are the best practices for conducting a literature review on this compound’s mechanism of action?

Methodological Answer: Systematically search databases (PubMed, SciFinder) using Boolean operators (e.g., "this compound AND (kinase inhibition OR cytotoxicity)"). Filter results by relevance, citation count, and publication date. Critically evaluate conflicting findings (e.g., divergent IC₅₀ values) and identify gaps, such as unexplored signaling pathways or species-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity data across studies?

Methodological Answer: Perform reproducibility tests under standardized conditions (e.g., cell line authentication, buffer pH control). Use orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to confirm activity. Analyze potential confounding variables, such as solvent effects (DMSO concentration) or batch-to-batch compound variability .

Q. What strategies are effective for integrating computational modeling with experimental this compound research?

Methodological Answer: Employ molecular docking to predict this compound’s binding affinity for target proteins, followed by experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use QSAR models to optimize structural analogs and prioritize synthesis candidates .

Q. How should researchers address ethical considerations in this compound’s preclinical studies?

Methodological Answer: Follow institutional guidelines for animal welfare (e.g., 3Rs principles: Replacement, Reduction, Refinement). Document protocols for humane endpoints, sample size justification, and data anonymization in public repositories. For human cell lines, obtain informed consent and comply with GDPR or HIPAA standards .

Q. What methodologies are recommended for troubleshooting this compound synthesis scalability issues?

Methodological Answer: Conduct kinetic studies to identify rate-limiting steps (e.g., intermediate stability, catalyst efficiency). Optimize reaction parameters via Design of Experiments (DoE) approaches. Compare batch vs. flow chemistry yields and characterize impurities using HPLC-MS .

Data Analysis & Reporting

Q. How can cross-disciplinary collaboration enhance this compound research outcomes?

Methodological Answer: Establish clear communication frameworks (e.g., shared data repositories, regular cross-lab meetings). Combine expertise in medicinal chemistry (synthesis), bioinformatics (target prediction), and pharmacology (in vivo models). Use collaborative tools like electronic lab notebooks (ELNs) for real-time data sharing .

Q. What are the critical factors in designing long-term stability studies for this compound formulations?

Methodological Answer: Test degradation under accelerated conditions (e.g., 40°C/75% RH) and monitor via stability-indicating assays (HPLC-UV). Include excipient compatibility studies and analyze degradation products using LC-MS. Report data in accordance with ICH guidelines (Q1A-R2) .

Q. How should researchers validate this compound’s selectivity using advanced spectroscopic techniques?

Methodological Answer: Use X-ray crystallography or cryo-EM to resolve this compound’s binding mode in target complexes. Confirm selectivity via counter-screens against related enzymes/receptors. Publish full spectral datasets (e.g., deposition in Cambridge Structural Database) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.